3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H13ClN4O4S and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications
Hydrolysis and Degradation Mechanisms Research on sulfonylurea herbicides, closely related to the specified compound, has unveiled their hydrolysis mechanisms in various pH environments, showcasing the degradation process through cleavage of the sulfonylurea bridge, O-demethylation, and triazine ring opening. This insight is pivotal for understanding their environmental fate and designing more efficient and safer agricultural chemicals (Braschi et al., 1997).
Carbonic Anhydrase Inhibition for Cancer Therapy Another line of research focuses on benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a tumor-associated enzyme. These compounds have demonstrated significant inhibitory effects, showing potential as targeted anticancer agents due to their high selectivity and potency against carbonic anhydrase IX, which is a validated drug target for cancer treatment (Lolak et al., 2019).
Anticancer Activity and Apoptosis Induction Novel benzenesulfonamide derivatives with triazine structures have been synthesized and shown to exhibit cytotoxic activity against various human cancer cell lines, including HCT-116, HeLa, and MCF-7. Certain derivatives have significantly contributed to anticancer activity, highlighting their role in inducing apoptosis and potentially serving as a basis for developing new therapeutic agents (Żołnowska et al., 2016).
Metabolic Pathways and Herbicide Selectivity The metabolism of chlorsulfuron, a compound structurally similar to the one , by plants provides a biological basis for the selectivity of certain herbicides. This understanding helps in the development of herbicides that are selective towards weeds without harming crops, thereby enhancing agricultural productivity (Sweetser et al., 1982).
Enzyme Inhibition for Disease Management Sulfonylurea and triazine derivatives have been explored for their ability to inhibit various enzymes, including carbonic anhydrases and tyrosinases. These enzymes are involved in numerous physiological and pathological processes, such as glaucoma, epilepsy, obesity, cancer, and pigmentation disorders. By targeting these enzymes, researchers aim to develop new treatments for these conditions (Garaj et al., 2005).
Mechanism of Action
Mode of Action
The compound is a derivative of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is known to be a highly reactive compound . The mode of action of this compound involves the formation of an active ester with carboxylic acids, releasing a molecule of N-methylmorpholinium (NMM). This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Given its reactivity, it’s likely that it could influence a variety of biochemical pathways, particularly those involving carboxylic acid derivatives such as amides, esters, and anhydrides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes reactions . Furthermore, the compound’s stability and reactivity can be influenced by the storage conditions, with optimal conditions being an inert atmosphere at room temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGORUYFGLXUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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